Cephalosporinase

Description

Structure

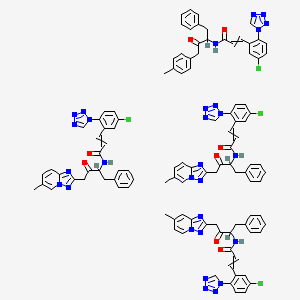

2D Structure

Properties

CAS No. |

8002-26-4 |

|---|---|

Molecular Formula |

C108H93Cl4N29O8 |

Molecular Weight |

2066.9 g/mol |

IUPAC Name |

3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |

InChI |

InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |

InChI Key |

ZSJYLJDUCRBLEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cephalosporinase-Mediated Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates a profound understanding of the underlying molecular mechanisms. Among the most significant challenges in combating bacterial infections is the enzymatic inactivation of β-lactam antibiotics by β-lactamases. This technical guide provides an in-depth exploration of cephalosporinases, a critical class of β-lactamases, focusing on their mechanism of action, the genetic basis of their expression, and the experimental methodologies used to study them. Cephalosporinases, particularly the AmpC-type enzymes, are a major cause of resistance to cephalosporins, a widely used class of antibiotics.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal resistance mechanism.

The Molecular Mechanism of Cephalosporin (B10832234) Hydrolysis

Cephalosporinases are serine β-lactamases that catalyze the hydrolysis of the amide bond in the β-lactam ring of cephalosporins, rendering the antibiotic inactive.[1] This enzymatic process effectively prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The catalytic mechanism involves a two-step process: acylation and deacylation.

1. Acylation: The active-site serine residue of the cephalosporinase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This results in the formation of a transient acyl-enzyme intermediate and the opening of the β-lactam ring.

2. Deacylation: A water molecule, activated by a general base residue within the active site, attacks the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing the inactivated cephalosporin and regenerating the free enzyme, which is then available for another round of catalysis.

This mechanism is depicted in the following logical diagram:

Genetic Basis and Regulation of this compound Production

This compound production can be mediated by genes located on either the bacterial chromosome or on mobile genetic elements like plasmids.

-

Chromosomal AmpC: Many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Pseudomonas, possess an inducible chromosomal ampC gene.[1] In the absence of an inducing agent, the expression of ampC is kept at a low basal level by the transcriptional regulator AmpR. However, exposure to certain β-lactam antibiotics disrupts peptidoglycan recycling, leading to an accumulation of muropeptides in the cytoplasm. These muropeptides bind to AmpR, converting it into an activator of ampC transcription, resulting in increased production of the this compound and consequently, antibiotic resistance.

-

Plasmid-Mediated AmpC: The acquisition of plasmid-borne ampC genes poses a significant clinical threat as it can confer cephalosporin resistance to bacteria that do not naturally possess a chromosomal ampC gene, such as Escherichia coli and Klebsiella pneumoniae.[1][3] The expression of these plasmid-mediated genes is often constitutive and at a high level, leading to broad-spectrum β-lactam resistance.

The induction of chromosomal AmpC expression is a complex signaling pathway, as illustrated below:

Quantitative Data: Enzyme Kinetics

The efficiency of cephalosporin hydrolysis by different cephalosporinases can be quantified by determining their kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below are tables summarizing the kinetic parameters of various AmpC β-lactamases against a selection of cephalosporins.

Table 1: Kinetic Parameters of Chromosomal AmpC β-Lactamases

| Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| AmpC (Enterobacter cloacae P99) | Cefotaxime (B1668864) | 17.2 | 0.41 | 0.023 | [4] |

| AmpC (Enterobacter cloacae P99) | Cephalothin | - | - | - | [5] |

| AmpC (Hafnia alvei ACC-2) | Cephalothin | 180 | 1800 | 10 | [6] |

| AmpC (Hafnia alvei ACC-2) | Cefpirome | 120 | 100 | 0.83 | [6] |

Table 2: Kinetic Parameters of Plasmid-Mediated AmpC β-Lactamases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| ACT-1 | Cephaloridine | 130 | 1700 | 13 | [7] |

| ACT-1 | Cefoxitin | 2 | 0.1 | 0.05 | [7] |

| MIR-1 | Cephaloridine | 100 | 1500 | 15 | [7] |

| MIR-1 | Cefoxitin | 1 | 0.05 | 0.05 | [7] |

| CMY-2 | Cephaloridine | 80 | 1200 | 15 | [7] |

| CMY-2 | Cefoxitin | 0.5 | 0.03 | 0.06 | [7] |

| CMY-1 | Cephaloridine | 110 | 1600 | 14.5 | [7] |

| CMY-1 | Cefoxitin | 1.5 | 0.08 | 0.05 | [7] |

Experimental Protocols

A variety of experimental techniques are employed to study cephalosporinases, from determining their activity to elucidating their three-dimensional structures.

Protocol 1: Determination of β-Lactamase Activity using the Nitrocefin (B1678963) Assay

This spectrophotometric assay is a rapid and sensitive method for detecting and quantifying β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring.

Materials:

-

Purified β-lactamase or bacterial cell lysate

-

Nitrocefin solution (typically 0.1 mg/mL in phosphate (B84403) buffer, pH 7.0)

-

Phosphate buffer (50 mM, pH 7.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

-

Cuvettes or microtiter plates

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the enzyme sample in a cuvette or microplate well.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a known concentration of the nitrocefin solution.

-

Immediately monitor the increase in absorbance at 486 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

The concentration of hydrolyzed nitrocefin can be calculated using the molar extinction coefficient of the product (e.g., 20,500 M-1cm-1).

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of nitrocefin per minute under the specified conditions.

The workflow for determining kinetic parameters is outlined below:

Protocol 2: Purification of Recombinant His-tagged AmpC β-Lactamase from Enterobacter cloacae P99

This protocol describes the expression and purification of a recombinant His-tagged AmpC β-lactamase from E. cloacae P99, a widely studied this compound.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the His-tagged ampC gene from E. cloacae P99.[8]

-

Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

SDS-PAGE reagents.

Procedure:

-

Expression:

-

Inoculate a starter culture of the E. coli expression strain and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Purification:

-

Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged AmpC protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

-

Dialysis and Storage:

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.

-

Determine the protein concentration and store at -80°C.

-

Protocol 3: X-ray Crystallography of a this compound

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a this compound using X-ray crystallography.

Materials:

-

Highly purified and concentrated this compound solution (>95% purity, typically 5-10 mg/mL).

-

Crystallization screens (commercial or custom-made).

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

Cryoprotectant solutions.

-

X-ray diffraction equipment (in-house or synchrotron source).

-

Crystallographic software for data processing, structure solution, and refinement.

Procedure:

-

Crystallization:

-

Set up crystallization trials by mixing the purified protein solution with various precipitant solutions from the crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[9]

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth over days to weeks.

-

Optimize the initial crystallization conditions by varying the concentrations of protein, precipitant, and other additives to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen after soaking in a cryoprotectant solution to prevent ice formation.

-

Collect X-ray diffraction data by exposing the crystal to a high-intensity X-ray beam.[10][11] The crystal is rotated during data collection to capture a complete dataset.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

-

Build an initial atomic model of the protein into the resulting electron density map.

-

Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern and to ensure it conforms to known stereochemical principles.[10]

-

Conclusion

The enzymatic inactivation of cephalosporins by cephalosporinases, particularly AmpC β-lactamases, is a clinically significant mechanism of antibiotic resistance. A thorough understanding of the molecular mechanisms of hydrolysis, the intricate regulation of enzyme expression, and the kinetics of substrate turnover is paramount for the development of novel therapeutic strategies. This guide has provided a comprehensive overview of these core aspects, supplemented with detailed experimental protocols and quantitative data to aid researchers in their efforts to combat this ever-evolving threat. The continued investigation into the structure and function of these enzymes will be crucial for the design of new, effective β-lactamase inhibitors and next-generation antibiotics that can evade this formidable resistance mechanism.

References

- 1. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, purification, crystallization and preliminary X-ray analysis of the native class C beta-lactamase from Enterobacter cloacae 908R and two mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasmid-Determined AmpC-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of turnover of cefotaxime by the Enterobacter cloacae P99 and GCl beta-lactamases: two free enzyme forms of the P99 beta-lactamase detected by a combination of pre- and post-steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Function Studies of Ser-289 in the Class C β-Lactamase from Enterobacter cloacae P99 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Overexpression of the recombinant Enterobacter cloacae P99 AmpC beta-lactamase and its mutants based on a phi105 prophage system in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Beta-Lactamase X-ray diffraction data recorded at Diamond Light Source I04 as part of commissioning & development [zenodo.org]

The Molecular Landscape of AmpC β-Lactamases: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the classification, detection, and evolution of AmpC β-lactamases, providing a critical resource for the scientific community engaged in combating antimicrobial resistance.

Introduction

AmpC β-lactamases represent a significant and evolving threat to the efficacy of β-lactam antibiotics. These enzymes, belonging to Ambler class C and Bush-Jacoby group 1, confer resistance to a broad spectrum of β-lactam agents, including penicillins, cephalosporins (including third-generation agents), and cephamycins.[1][2] Unlike extended-spectrum β-lactamases (ESBLs), AmpC enzymes are typically not inhibited by commercially available β-lactamase inhibitors such as clavulanic acid.[1] This intrinsic resistance profile, coupled with their dissemination via both chromosomal and plasmid-mediated mechanisms, presents a formidable challenge in clinical settings and drug development pipelines. This guide provides a comprehensive overview of the molecular classification of AmpC β-lactamases, detailed experimental protocols for their detection, and an analysis of their evolutionary origins.

Molecular Classification of AmpC β-Lactamases

The classification of AmpC β-lactamases is primarily based on two interconnected systems: the Ambler molecular classification and a functional classification scheme.

Ambler Classification: This scheme categorizes β-lactamases based on their amino acid sequence homology. AmpC β-lactamases are designated as Class C enzymes, which are characterized by a serine active site.[2]

Functional Classification: The Bush-Jacoby classification system groups β-lactamases based on their substrate and inhibitor profiles. AmpC enzymes fall into Group 1 , defined as cephalosporinases that are resistant to inhibition by clavulanic acid.[1][3]

From a clinical and epidemiological standpoint, a crucial distinction is made between chromosomally-encoded and plasmid-mediated AmpC β-lactamases.

-

Chromosomal AmpC: Many species of Enterobacterales, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, naturally possess inducible chromosomal ampC genes.[4] Expression of these genes is typically low but can be induced to high levels in the presence of certain β-lactam antibiotics, leading to clinical resistance.

-

Plasmid-Mediated AmpC (pAmpC): The acquisition of ampC genes on mobile genetic elements, such as plasmids, has led to their dissemination to bacterial species that typically lack a chromosomal ampC gene or express it at very low levels, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][4] These plasmid-mediated enzymes are often constitutively expressed and represent a significant challenge for infection control.

The major families of plasmid-mediated AmpC β-lactamases are named based on their discoverers or characteristics and include:

-

ACC (Ambler Class C)

-

DHA (Dhahran)

-

FOX (Cefoxitin-hydrolyzing)

-

CIT (Citrobacter-like)

-

MOX (Moxalactam-hydrolyzing)

-

EBC (Enterobacter-like)

Global Prevalence of Plasmid-Mediated AmpC β-Lactamase Families

The prevalence of different pAmpC families varies geographically and among bacterial species. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Prevalence of pAmpC Genotypes in Enterobacterales from Various Regions

| Region/Country | Predominant pAmpC Families | Prevalence in Cefoxitin-Resistant Isolates | Key Bacterial Species | Reference |

| Asia-Pacific | CMY, DHA, ACT/MIR | CMY (110/699 isolates), DHA (46/699), ACT/MIR (40/699) | E. coli, K. pneumoniae, E. cloacae | [4] |

| Uganda | CIT, EBC, CMY, DHA | pAmpC genes in 60% of AmpC-producing isolates | E. coli, Klebsiella spp. | [3] |

| Iran (Tehran) | CIT, DHA | CIT (34.0%), DHA (14.8%), Both (51.0%) | E. coli, Klebsiella spp. | [5] |

| Egypt | MOX, FOX, EBC, CIT | Data not specified | Enterobacterales | [6] |

| Caribbean (Jamaica) | DHA, CIT, CMY-42 | 57.14% of cefoxitin-resistant isolates | E. coli, K. pneumoniae | [2] |

| India | CIT-FOX, EBC | 36.5% of cefoxitin-resistant isolates | E. coli, K. pneumoniae | [6] |

Table 2: Distribution of pAmpC Genotypes Among Different Bacterial Species

| Bacterial Species | Common pAmpC Genotypes | Geographic Location of Study | Reference |

| Escherichia coli | CMY-2, CIT, DHA | Asia-Pacific, Iran, Uganda | [3][4][5] |

| Klebsiella pneumoniae | DHA-1, CIT-FOX, EBC | Asia-Pacific, India | [4][7] |

| Proteus mirabilis | DHA | Egypt | [6] |

| Enterobacter cloacae | ACT/MIR | Asia-Pacific | [4] |

Experimental Protocols for AmpC β-Lactamase Detection

The detection of AmpC β-lactamases involves a multi-step process, beginning with phenotypic screening and followed by confirmatory and genotypic tests.

Phenotypic Detection Methods

1. Cefoxitin (B1668866) Screen Test

-

Principle: Cefoxitin is a potent inducer and a stable substrate for most AmpC enzymes. Resistance to cefoxitin is a sensitive indicator of AmpC production.

-

Procedure:

-

Prepare a 0.5 McFarland standard suspension of the test organism.

-

Inoculate a Mueller-Hinton agar (B569324) (MHA) plate with the bacterial suspension.

-

Place a 30 µg cefoxitin disk on the agar surface.

-

Incubate overnight at 35°C.

-

-

Interpretation: A zone of inhibition diameter of ≤ 18 mm suggests potential AmpC production and warrants further confirmatory testing.[8]

2. Disk Approximation Test (Induction-based Method)

-

Principle: This test detects the induction of AmpC expression by a β-lactam inducer (e.g., imipenem (B608078) or cefoxitin) in proximity to a substrate cephalosporin.

-

Procedure:

-

Inoculate an MHA plate with the test organism.

-

Place a 30 µg ceftazidime (B193861) disk in the center of the plate.

-

Place a 10 µg imipenem disk and a 30 µg cefoxitin disk approximately 20 mm (center to center) from the ceftazidime disk.

-

Incubate overnight at 37°C.

-

-

Interpretation: A flattening or blunting of the ceftazidime inhibition zone adjacent to the imipenem or cefoxitin disk indicates inducible AmpC production.[5]

3. Three-Dimensional Extract Test

-

Principle: This method directly detects the enzymatic activity of β-lactamases from a crude bacterial extract.

-

Procedure:

-

Prepare a heavy suspension of the test organism in a suitable buffer and lyse the cells (e.g., by sonication or freeze-thawing) to prepare a crude enzyme extract.

-

Inoculate an MHA plate with a lawn of a susceptible indicator strain (e.g., E. coli ATCC 25922).

-

Place a 30 µg cefoxitin disk on the agar.

-

Cut a slit in the agar from the edge of the disk outwards.

-

Add the enzyme extract into the slit.

-

Incubate overnight.

-

-

Interpretation: An enhanced zone of growth of the indicator strain at the point where the slit intersects the zone of inhibition indicates AmpC activity.[5]

Genotypic Detection Method

Multiplex PCR for Plasmid-Mediated AmpC Genes

-

Principle: Multiplex PCR allows for the simultaneous amplification of several target genes in a single reaction, enabling the identification of different pAmpC gene families.

-

Methodology:

-

DNA Extraction: Extract plasmid DNA from the bacterial isolate using a commercial kit or a standard protocol.

-

Primer Design: Utilize previously validated primers for the target pAmpC gene families (ACC, DHA, FOX, CIT, MOX, and EBC).

-

PCR Reaction Mixture: Prepare a master mix containing DNA polymerase, dNTPs, buffer, and the specific primer sets.

-

PCR Cycling Conditions:

-

Initial Denaturation: 94°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel and visualize under UV light.

-

-

Interpretation: The presence of bands of expected sizes for the different gene families confirms the presence of the respective pAmpC genes.

Visualization of Key Processes and Relationships

Workflow for Identification of AmpC β-Lactamase Producers

Caption: Workflow for the identification of AmpC β-lactamase producing bacteria.

Evolutionary Origins of Plasmid-Mediated AmpC β-Lactamase Families

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Plasmid-Determined AmpC-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular description of plasmid-mediated AmpC β-lactamases among nosocomial isolates of Escherichia coli & Klebsiella pneumoniae from six different hospitals in India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origin and Evolution of the AmpC β-Lactamases of Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Chromosomal vs. Plasmid-Mediated Cephalosporinases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephalosporinases, particularly AmpC (B8196016) β-lactamases, represent a significant and evolving challenge in the fight against antimicrobial resistance. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins. The genetic basis of their production, either from the chromosome or from mobile genetic elements like plasmids, dictates their epidemiology, regulation, and clinical implications. This technical guide provides a comprehensive overview of the core differences between chromosomal and plasmid-mediated cephalosporinases, offering detailed insights into their genetic regulation, comparative prevalence, and substrate specificities. Furthermore, this guide serves as a practical resource by providing detailed experimental protocols for the detection and characterization of these critical resistance determinants, alongside visual workflows to aid in their implementation. Understanding the nuances between these two modes of resistance is paramount for the development of effective diagnostic strategies and novel therapeutic interventions.

Introduction

β-Lactam antibiotics have long been a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the production of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Among the most clinically significant are the Ambler class C β-lactamases, commonly known as AmpC cephalosporinases.

The location of the ampC gene, the gene encoding for this enzyme, is a critical determinant of its expression and dissemination. Chromosomally-mediated AmpC β-lactamases are intrinsic to many species of Enterobacteriaceae (e.g., Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens) and other organisms like Pseudomonas aeruginosa.[1] In these bacteria, ampC expression is typically inducible, meaning it is expressed at low basal levels and can be significantly upregulated in the presence of certain β-lactam antibiotics.[1][2][3]

In contrast, plasmid-mediated AmpC β-lactamases (pAmpC) are encoded on extrachromosomal DNA elements called plasmids. This mobility allows for the horizontal transfer of resistance genes between different bacterial species, including those that do not naturally possess a chromosomal ampC gene, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1][4] This horizontal gene transfer is a major driver of the spread of antibiotic resistance.

This guide will delve into the fundamental differences between these two mechanisms of AmpC production, providing the necessary technical details for researchers and drug development professionals to understand, detect, and potentially combat this growing threat.

Genetic and Regulatory Mechanisms

Chromosomal AmpC β-Lactamases: A Tightly Regulated System

The expression of chromosomal ampC is intricately linked to the process of peptidoglycan recycling in Gram-negative bacteria. The regulation is primarily controlled by a complex interplay of three key genes: ampR, ampD, and ampG.[5]

-

ampR : This gene encodes a transcriptional regulator belonging to the LysR family of proteins. AmpR can act as both a repressor and an activator of ampC transcription.[5]

-

ampD : This gene encodes a cytosolic N-acetyl-anhydromuramyl-L-alanine amidase, which is responsible for cleaving muropeptides, breakdown products of the bacterial cell wall.[5]

-

ampG : This gene encodes an inner membrane permease that transports muropeptides from the periplasm into the cytoplasm.[5]

Under normal growth conditions, AmpG transports muropeptides into the cytoplasm where they are processed by AmpD. This keeps the intracellular concentration of muropeptides low. In this state, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), a precursor in peptidoglycan synthesis, binds to AmpR, causing it to repress the transcription of the ampC gene.[6]

When the bacterium is exposed to certain β-lactam antibiotics (inducers), these drugs inhibit penicillin-binding proteins (PBPs) involved in cell wall synthesis. This leads to an accumulation of muropeptides in the cytoplasm. AmpD becomes overwhelmed and cannot process the excess muropeptides. These unprocessed muropeptides then act as inducers by binding to AmpR, causing a conformational change that converts AmpR into an activator of ampC transcription, leading to increased production of the AmpC β-lactamase.[2]

Mutations in the regulatory genes, particularly ampD, can lead to a state of derepression , where ampC is constitutively overexpressed even in the absence of an inducer.[2] This results in high-level, stable resistance to many β-lactam antibiotics.

Plasmid-Mediated AmpC β-Lactamases: Mobile Resistance

Plasmid-mediated AmpC (pAmpC) β-lactamases are encoded by genes located on plasmids, which are small, circular DNA molecules that can replicate independently of the bacterial chromosome. The presence of ampC genes on plasmids facilitates their transfer between different bacterial species through horizontal gene transfer mechanisms like conjugation.[4][7] This is a major concern for infection control as it allows for the rapid dissemination of resistance to a wide range of bacteria.

The regulation of pAmpC expression is generally less complex than that of their chromosomal counterparts. Most pAmpC genes are constitutively expressed, meaning they are not inducible by β-lactam antibiotics.[8] This is because the plasmids carrying these genes often lack the associated regulatory elements, such as ampR. However, some pAmpC genes, like those encoding DHA-1 and ACT-1, are co-located on plasmids with an ampR gene, making them inducible.[8]

The origins of pAmpC genes are diverse, with many believed to have originated from the chromosomes of various Enterobacteriaceae species. For example, the CMY-type pAmpC enzymes are thought to have originated from the chromosomal ampC of Citrobacter freundii.[8]

Data Presentation: A Comparative Analysis

Prevalence of Plasmid-Mediated AmpC β-Lactamases

The prevalence of pAmpC-producing Enterobacteriaceae varies significantly by geographical region and bacterial species. The following table summarizes prevalence data from various studies.

| Region/Country | Bacterial Species | Prevalence of pAmpC (%) | Reference |

| Uganda (Kampala) | E. coli & Klebsiella spp. | 16.4 | [9][10][11] |

| Uganda (Rural) | E. coli & Klebsiella spp. | 6.2 - 9.2 | [9][10][11] |

| Egypt | Enterobacteriaceae | 28.3 | |

| Algeria | Enterobacteriaceae | 2.18 | [12] |

| Jamaica | Cefoxitin-resistant uropathogens | 57.14 | [13] |

| Global Food Products | E. coli & K. pneumoniae | 7 (from 200 samples) |

Substrate Profiles of Chromosomal and Plasmid-Mediated AmpC β-Lactamases

The substrate profile of an AmpC β-lactamase, which describes its efficiency at hydrolyzing different β-lactam antibiotics, can be quantified by determining its kinetic parameters, kcat (the turnover number) and Km (the Michaelis constant). The catalytic efficiency is often expressed as the kcat/Km ratio. The following tables provide a comparative overview of the kinetic parameters for various chromosomal and plasmid-mediated AmpC enzymes.

Table 4.2.1: Kinetic Parameters of Chromosomal AmpC β-Lactamases

| Enzyme (Organism) | Substrate | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) | Reference |

| AmpC (E. coli) | Cephalothin | 540 | 500 | 1.08 | [4] |

| AmpC (E. coli) | Benzylpenicillin | 5 | 8.7 | 0.57 | [4] |

| AmpC (C. freundii) | Nitrocefin | 330 | 12 | 28 | [4] |

| AmpC (C. freundii) | Cephaloridine | 700 | 35 | 20 | [4] |

Table 4.2.2: Kinetic Parameters of Plasmid-Mediated AmpC β-Lactamases

| Enzyme | Substrate | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) | Reference |

| ACT-1 | Nitrocefin | 560 | 35 | 16 | [4] |

| Cephaloridine | 1300 | 275 | 4.7 | [4] | |

| Cefoxitin (B1668866) | 0.01 | 0.8 | 0.013 | [4] | |

| MIR-1 | Nitrocefin | 480 | 30 | 16 | [4] |

| Cephaloridine | 480 | 55 | 8.7 | [4] | |

| Cefoxitin | 0.02 | 1 | 0.02 | [4] | |

| CMY-2 | Nitrocefin | 765 | 8 | 95 | [4] |

| Cephaloridine | 215 | 93 | 2.3 | [4] | |

| Cefoxitin | 0.05 | 0.7 | 0.07 | [4] | |

| DHA-1 | Cephaloridine | - | - | - | |

| Cefoxitin | - | - | - | ||

| FOX-1 | Imipenem | 0.003 | 250 | 0.000012 | [1] |

Experimental Protocols

Accurate detection and characterization of AmpC β-lactamases are crucial for clinical diagnostics, epidemiological surveillance, and research. This section provides detailed protocols for key phenotypic and genotypic methods.

Phenotypic Detection Methods

This test is based on the principle that cloxacillin (B1194729) is a potent inhibitor of AmpC β-lactamases.

-

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Cefoxitin disks (30 µg)

-

Cefoxitin (30 µg) + Cloxacillin (200 µg) disks

-

Test organism grown overnight on a non-selective agar plate

-

Incubator at 35°C

-

-

Procedure:

-

Prepare a bacterial suspension of the test organism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

-

Inoculate an MHA plate with the bacterial suspension by swabbing the entire surface to ensure confluent growth.

-

Aseptically place a cefoxitin disk and a cefoxitin/cloxacillin disk on the inoculated agar surface, ensuring they are sufficiently spaced apart.

-

Incubate the plate at 35°C for 16-18 hours.

-

-

Interpretation:

-

A positive result for AmpC production is indicated by an increase in the zone of inhibition around the cefoxitin/cloxacillin disk of ≥ 4 mm compared to the zone of inhibition around the cefoxitin disk alone.[14]

-

This method is highly sensitive for detecting AmpC β-lactamases.

-

Materials:

-

MHA plates

-

Brain Heart Infusion (BHI) broth

-

Cefoxitin disks (30 µg)

-

E. coli ATCC 25922 (indicator strain)

-

Test organism

-

Sterile scalpel or blade

-

Centrifuge and tubes

-

Incubator at 37°C

-

-

Procedure:

-

Inoculate the test organism into BHI broth and incubate with shaking for 4-6 hours at 37°C.

-

Harvest the bacterial cells by centrifugation.

-

Prepare a crude enzyme extract by repeated freeze-thawing of the cell pellet.

-

Prepare a lawn of the indicator strain (E. coli ATCC 25922) on an MHA plate.

-

Place a cefoxitin disk in the center of the plate.

-

Cut a slit in the agar from the edge of the disk to the periphery of the plate.

-

Load the crude enzyme extract of the test organism into the slit.

-

Incubate the plate overnight at 37°C.

-

-

Interpretation:

-

A positive result is indicated by an enhanced zone of inhibition or a "keyhole" effect at the intersection of the zone of inhibition and the slit containing the enzyme extract.

-

Genotypic Detection Method: Multiplex PCR

Multiplex PCR allows for the simultaneous detection of several pAmpC gene families.

-

Materials:

-

DNA extraction kit

-

PCR thermal cycler

-

Gel electrophoresis apparatus

-

UV transilluminator

-

PCR reagents (Taq polymerase, dNTPs, PCR buffer, MgCl2)

-

Primers for different pAmpC gene families (see table below)

-

Positive and negative controls

-

-

Primer Sequences for Multiplex PCR:

| Gene Family | Primer Name | Sequence (5' -> 3') | Amplicon Size (bp) |

| MOX | MOX-F | GCTGCTCAAGGAGCACAGGAT | 520 |

| MOX-R | CACATTGACATAGGTGTGGTGC | ||

| CIT | CIT-F | TGGCCAGAACTGACAGGCAAA | 462 |

| CIT-R | TTTGCCGCTGCCAGTTTTTCA | ||

| DHA | DHA-F | AACTTTCACAGGTGTGCTGGGT | 405 |

| DHA-R | ACGACGGCACTGGCTTTATCTA | ||

| ACC | ACC-F | AACAGCCTCAGCAGCCGGTTA | 346 |

| ACC-R | TTCGCCGCAATCATCCCTAGC | ||

| EBC | EBC-F | TCGGTAAAGCCGATGTTGCGG | 302 |

| EBC-R | CTTCCACTGCGGCTGCCAGTT | ||

| FOX | FOX-F | AACATGGGGTATCAGGGAGATG | 190 |

| FOX-R | CAAAGCGCGTAACCGGATTGG |

-

Procedure:

-

Extract bacterial DNA from the test isolate.

-

Prepare a PCR master mix containing the appropriate concentrations of PCR buffer, dNTPs, MgCl2, all primer pairs, and Taq polymerase.

-

Add the template DNA to the master mix.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 94°C for 3 minutes

-

30 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 64°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

Analyze the PCR products by agarose (B213101) gel electrophoresis.

-

-

Interpretation:

-

The presence of a band of the expected size for a specific gene family indicates a positive result.

-

Conclusion

The distinction between chromosomal and plasmid-mediated cephalosporinases is fundamental to our understanding and management of β-lactam resistance. Chromosomal AmpC production is an intrinsic, regulated resistance mechanism in several bacterial species, while plasmid-mediated AmpC represents a mobile and rapidly disseminating threat. The data and protocols presented in this technical guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to accurately identify, characterize, and combat these important resistance determinants. Continued surveillance, coupled with the development of novel inhibitors and alternative therapeutic strategies, will be essential in mitigating the clinical impact of both chromosomal and plasmid-mediated cephalosporinases.

References

- 1. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic properties of four plasmid-mediated AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Prevalence and distribution of ampc beta-lactamase producing escherichia coli and klebsiella pneumoniae isolates obtained from urine samples at a tertiary care hospital in the caribbean [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Prevalence of plasmid-mediated AmpC beta-lactamases in Enterobacteria isolated from urban and rural folks in Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevalence of plasmid-mediated AmpC beta-lactamases in Enterobacteria isolated from urban and rural folks in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Regulation of ampC Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate genetic regulatory network governing the expression of the ampC β-lactamase gene, a key determinant of resistance to a broad spectrum of β-lactam antibiotics in many Gram-negative bacteria. Understanding this complex system is paramount for the development of novel therapeutic strategies to combat antibiotic resistance.

Core Regulatory Pathway: The AmpG-AmpR-AmpC Axis

The cornerstone of inducible ampC expression is a sophisticated signaling cascade intricately linked to the process of peptidoglycan (PG) recycling. Under basal conditions, the LysR-type transcriptional regulator, AmpR, acts as a repressor of ampC transcription. However, in the presence of certain β-lactam antibiotics, this repression is lifted, leading to a significant increase in AmpC production and subsequent antibiotic resistance.

The induction process is initiated by the disruption of PG synthesis by β-lactams. This leads to the accumulation of PG degradation products, specifically 1,6-anhydro-N-acetylmuramic acid (anhMurNAc)-peptides, in the periplasm. These muropeptides are transported into the cytoplasm by the inner membrane permease, AmpG.[1][2]

Once in the cytoplasm, the N-acetylglucosamine (GlcNAc) moiety is cleaved by the β-N-acetylglucosaminidase, NagZ, generating anhMurNAc-peptides. These molecules act as inducer ligands, binding to AmpR and causing a conformational change that converts it from a repressor to a transcriptional activator of ampC.[3][4]

A critical component of this regulatory circuit is the N-acetylmuramyl-L-alanine amidase, AmpD. Under normal conditions, AmpD cleaves the peptide side chains from the muropeptides, preventing their accumulation and subsequent binding to AmpR, thus maintaining low-level ampC expression.[5][6]

Signaling Pathway Diagram

Mechanisms of ampC Overexpression

Constitutive high-level expression of ampC, often referred to as derepression, is a major clinical concern. This phenotype typically arises from mutations in the regulatory genes of the AmpG-AmpR-AmpC pathway.

-

ampD Mutations: Inactivation of ampD is the most common mechanism leading to ampC derepression. The loss of AmpD function results in the accumulation of cytoplasmic anhMurNAc-peptides, which constitutively activate AmpR, leading to high-level ampC expression even in the absence of an inducing β-lactam.[5]

-

ampR Mutations: Mutations in ampR can also lead to a derepressed phenotype. Some mutations can lock AmpR in its activator conformation, leading to constitutive ampC expression.[5]

-

ampG Mutations: While less common, mutations in ampG can result in a non-inducible, low-level constitutive expression of ampC.[1]

-

Promoter Mutations: In some species, such as Escherichia coli, which naturally lack ampR, overexpression of ampC is often due to mutations in the promoter region that increase its strength.[7][8][9][10]

Quantitative Data on ampC Regulation

The following tables summarize quantitative data on the effects of mutations and inducers on ampC expression and β-lactam resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactams for Wild-Type and Mutant Strains

| Organism | Genotype | Cefoxitin (µg/mL) | Ceftazidime (µg/mL) | Imipenem (B608078) (µg/mL) | Reference |

| Enterobacter cloacae | Wild-type | ≤8 | ≤1 | ≤0.5 | [5] |

| Enterobacter cloacae | ampD mutant | ≥32 | ≥16 | ≤0.5 | [5] |

| Klebsiella pneumoniae | Wild-type (with plasmid ampC) | 1 | <1 | - | [11] |

| Klebsiella pneumoniae | ΔampG (with plasmid ampC) | 128 | 128 | - | [11] |

| Pseudomonas aeruginosa | Wild-type | 8 | 2 | 2 | [12] |

| Pseudomonas aeruginosa | ΔampD | 64 | 16 | 2 | [12] |

| Pseudomonas aeruginosa | ΔampG | 2 | 1 | 0.38 | [12] |

Table 2: Fold Induction of ampC Expression by β-Lactams

| Organism | Inducer (Concentration) | Fold Increase in ampC mRNA | Reference |

| Enterobacter cloacae | Cefoxitin (50 µg/mL) | 22 | [3] |

| Enterobacter cloacae | Cefotaxime (25 µg/mL) | 79 | [3] |

| Enterobacter cloacae | Cefazolin (SICs) | Strong Induction | [13] |

| Enterobacter cloacae | Imipenem (SICs) | Strong Induction | [13] |

| Chromobacterium violaceum | Ceftazidime | 3-4 | [14] |

| Chromobacterium violaceum | Imipenem | 10-20 | [14] |

| Chromobacterium violaceum | Ampicillin | 10-20 | [14] |

| Chromobacterium violaceum | Cefoxitin | 10-20 | [14] |

Table 3: Relative ampC Expression in Derepressed Mutants

| Organism | Genotype | Relative ampC Expression (compared to Wild-Type) | Reference |

| Serratia marcescens | ΔampDΔamiD2 | ~40-fold increase | [15][16] |

| Escherichia coli | Promoter mutation (-32 T→A, -11 C→A, -20/-21 insT) | 140-fold increase | [7] |

| Escherichia coli | Strong promoter construct | 70 to 120-fold higher | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ampC gene regulation.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

-

Prepare Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of the β-lactam antibiotic in an appropriate solvent.

-

Perform serial twofold dilutions of the antibiotic in Mueller-Hinton broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

-

β-Lactamase Activity Assay (Nitrocefin Assay)

Objective: To quantify the activity of β-lactamase in a bacterial extract.

Protocol:

-

Preparation of Cell Extract:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to obtain a cell-free extract.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

Prepare a working solution of the chromogenic cephalosporin, nitrocefin (B1678963) (typically 100 µM in phosphate buffer).

-

In a cuvette or microplate well, add the cell-free extract to the nitrocefin solution.

-

Monitor the change in absorbance at 486 nm over time at a constant temperature (e.g., 30°C). The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

-

Calculate the rate of hydrolysis from the linear portion of the absorbance versus time plot.

-

-

Calculation of Specific Activity:

-

Specific activity is expressed as µmol of nitrocefin hydrolyzed per minute per mg of protein. The molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹) is used for the calculation.

-

Quantification of ampC Gene Expression by RT-qPCR

Objective: To measure the relative abundance of ampC mRNA transcripts.

Protocol:

-

RNA Extraction:

-

Grow bacterial cultures under the desired conditions (e.g., with and without an inducer).

-

Harvest the cells and extract total RNA using a commercial RNA purification kit, including a DNase I treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer for ampC.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA as a template, primers specific for the ampC gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Include a housekeeping gene (e.g., rpoB, gyrA) as an internal control for normalization.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the ampC gene and the housekeeping gene.

-

Calculate the relative expression of ampC using the ΔΔCt method, normalizing the ampC expression to the housekeeping gene and comparing the treated/mutant sample to a control/wild-type sample.

-

Experimental Workflow Diagram

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gene Mutations Responsible for Overexpression of AmpC β-Lactamase in Some Clinical Isolates of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altered phenotypes associated with ampD mutations in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Sequence elements determining ampC promoter strength in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on the Role of ampG in the Regulation of Plasmid-Mediated ampC -Induced Expression in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AmpG Inactivation Restores Susceptibility of Pan-β-Lactam-Resistant Pseudomonas aeruginosa Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cefazolin and imipenem enhance AmpC expression and resistance in NagZ-dependent manner in Enterobacter cloacae complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Divergent genetic landscapes drive lower levels of AmpC induction and stable de-repression in Serratia marcescens compared to Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of the Cephalosporinase Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structural biology of the cephalosporinase active site. Cephalosporinases, a class of β-lactamase enzymes, are a primary mechanism of bacterial resistance to cephalosporin (B10832234) antibiotics. Understanding the intricate architecture and catalytic machinery of their active site is paramount for the development of novel and effective inhibitors to combat antibiotic resistance. This guide provides a comprehensive overview of the active site structure, catalytic mechanisms, key residues, and the experimental protocols used to elucidate these features.

The this compound Active Site: A Tale of Two Mechanisms

Cephalosporinases, like other β-lactamases, are broadly categorized into two major groups based on their active site composition and catalytic mechanism: serine β-lactamases and metallo-β-lactamases.

1.1. Serine β-Lactamases (Classes A, C, and D)

The majority of clinically significant cephalosporinases belong to the serine β-lactamase family. These enzymes utilize a highly conserved serine residue as the primary nucleophile in the hydrolysis of the β-lactam ring. The active site is a well-defined cavity shaped by several conserved amino acid motifs. Key catalytic residues, in addition to the nucleophilic serine (Ser70 in the standard Ambler numbering scheme for Class A, and Ser64 for Class C), include a general base that activates the serine, and an oxyanion hole that stabilizes the tetrahedral intermediate formed during catalysis.[1][2][3]

The catalytic mechanism of serine β-lactamases proceeds through a two-step acylation and deacylation process[1][2]:

-

Acylation: The catalytic serine, activated by a general base (often a conserved lysine (B10760008) or a water molecule activated by a glutamate), launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from backbone amides in the oxyanion hole. The β-lactam ring is subsequently cleaved, resulting in a covalent acyl-enzyme intermediate.[1]

-

Deacylation: A water molecule, activated by a general base (such as a conserved glutamate (B1630785) or histidine), attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then collapses to release the hydrolyzed, inactive antibiotic, regenerating the free enzyme for another catalytic cycle.[1]

1.2. Metallo-β-Lactamases (Class B)

Metallo-β-lactamases (MBLs) represent a mechanistically distinct class of enzymes that utilize one or two zinc ions in their active site for catalysis.[1][4] These enzymes exhibit a broad substrate spectrum, including cephalosporins and carbapenems, and are not inhibited by classical serine β-lactamase inhibitors like clavulanic acid. The active site of MBLs is a shallow groove containing a di-zinc center coordinated by histidine and cysteine residues.[1]

The catalytic mechanism of MBLs is still an area of active research, but it is generally accepted to proceed as follows[1][4][5]:

-

Nucleophilic Attack: A zinc-bridged hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This forms a negatively charged tetrahedral intermediate that is stabilized by coordination to one of the zinc ions.[1][4]

-

Protonation and Ring Opening: The nitrogen atom of the β-lactam ring is protonated, leading to the cleavage of the C-N bond and the opening of the ring. The source of the proton can be a nearby water molecule or an acidic residue.[1]

-

Product Release: The hydrolyzed antibiotic is released from the active site, and the di-zinc center is regenerated for the next catalytic cycle.

Data Presentation: Kinetic Parameters of Cephalosporinases

The efficacy of cephalosporinases against different cephalosporin substrates is quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. The inhibitory potential of compounds is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Kinetic Parameters of Representative Class C Cephalosporinases for Various Cephalosporin Substrates

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Enterobacter cloacae P99 | Cephaloridine | 200 - 600 | - | ~2.5-fold decrease with viscogen | [6] |

| Enterobacter cloacae P99 | Cephalosporin C | 200 - 800 | - | ~2.5-fold decrease with viscogen | [6] |

| Class C β-lactamases (various) | Nitrocefin (B1678963) | - | 27 - 5000 | - | [7][8] |

| Class C β-lactamases (various) | Cephaloridine | - | 27 - 5000 | - | [7][8] |

| Class C β-lactamases (various) | Cefazolin | - | 27 - 5000 | - | [7][8] |

| Class C β-lactamases (various) | Cephalothin | - | 27 - 5000 | - | [7][8] |

| Class C β-lactamases (various) | Cephalexin | - | 27 - 5000 | - | [7][8] |

| Class C β-lactamases (various) | Cefuroxime | Low | 0.010 - 1.7 | - | [9] |

| Class C β-lactamases (various) | Cefotaxime | Low | 0.010 - 1.7 | - | [9] |

| Class C β-lactamases (various) | Cefoxitin | Low | 0.010 - 1.7 | - | [9] |

Table 2: Inhibitory Constants of Selected β-Lactamase Inhibitors

| Inhibitor | Target Enzyme Class | Ki (nM) | IC50 (µM) | Reference |

| Avibactam | Class A, C | - | - | [10] |

| Clavulanic Acid | Class A | - | Varies | [11] |

| Sulbactam | Class A, C | - | Varies | [11] |

| Tazobactam | Class A, C | - | Varies | [11] |

Experimental Protocols

The structural and functional characterization of the this compound active site relies on a combination of powerful experimental techniques. The following sections provide detailed methodologies for key experiments.

3.1. Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for probing the function of specific amino acid residues within the active site. By systematically replacing residues and analyzing the kinetic and structural consequences, researchers can elucidate their roles in substrate binding, catalysis, and inhibitor interactions.

Protocol: Site-Directed Mutagenesis using PCR

-

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%. The 5' and 3' ends of the primers should be complementary to the template DNA.[12][13][14]

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction mixture should contain the plasmid DNA template harboring the this compound gene, the mutagenic primers, dNTPs, and the polymerase buffer. A typical thermal cycling program consists of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[12]

-

Template DNA Digestion: Following PCR, the parental, methylated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate the PCR product with DpnI at 37°C for at least 1 hour.[14][15]

-

Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells. Plate the transformed cells on selective agar (B569324) plates (e.g., containing an antibiotic for which the plasmid confers resistance) and incubate overnight at 37°C.[16]

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

3.2. X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of cephalosporinases, offering invaluable insights into the architecture of the active site, the coordination of catalytic residues, and the binding modes of substrates and inhibitors.

Protocol: Protein Crystallization and Structure Determination

-

Protein Expression and Purification: Overexpress the this compound enzyme, typically in E. coli, and purify it to homogeneity (>95% purity) using a combination of chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography. The final protein sample should be concentrated to 5-20 mg/mL in a suitable buffer.[17]

-

Crystallization Screening: Screen a wide range of crystallization conditions using high-throughput techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the purified protein with various precipitants (e.g., polyethylene (B3416737) glycols, salts) at different concentrations and pH values.[18][19]

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the temperature, to obtain large, well-ordered crystals suitable for X-ray diffraction.[19]

-

Data Collection: Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cool them in liquid nitrogen. Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[20]

-

Structure Determination and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing. Build an initial atomic model into the resulting electron density map and refine it against the experimental data to obtain a final, high-resolution structure.[20]

3.3. Enzyme Kinetics Assay

Enzyme kinetics assays are essential for quantifying the catalytic activity of cephalosporinases and for determining the potency of inhibitors. A common method utilizes a chromogenic cephalosporin substrate, such as nitrocefin, which changes color upon hydrolysis.

Protocol: Spectrophotometric Assay using Nitrocefin

-

Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO and a working solution in a suitable assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). Prepare a solution of the purified this compound enzyme of known concentration in the same buffer.[21][22][23]

-

Assay Setup: In a 96-well microplate, add a defined volume of the enzyme solution to each well. For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specific period.

-

Initiate the Reaction: Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.

-

Data Acquisition: Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes at room temperature. Protect the plate from light.[23][24]

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. To determine Km and kcat, perform the assay with varying substrate concentrations and fit the V0 versus substrate concentration data to the Michaelis-Menten equation. For inhibitor studies, calculate the IC50 or Ki values by plotting the reaction velocity against the inhibitor concentration.[25]

Visualizing Key Pathways and Workflows

Catalytic Mechanism of Serine Cephalosporinases

Caption: Catalytic cycle of a serine this compound.

Experimental Workflow for Site-Directed Mutagenesis

Caption: Workflow for site-directed mutagenesis.

General Workflow for Protein X-ray Crystallography

Caption: Workflow for protein X-ray crystallography.

References

- 1. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Class C β-Lactamases Operate at the Diffusion Limit for Turnover of Their Preferred Cephalosporin Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Directed Mutagenesis [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. static.igem.org [static.igem.org]

- 16. assaygenie.com [assaygenie.com]

- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. benchchem.com [benchchem.com]

- 22. assaygenie.com [assaygenie.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. content.abcam.com [content.abcam.com]

- 25. benchchem.com [benchchem.com]

The Evolution of Extended-Spectrum Cephalosporinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and global dissemination of bacteria producing extended-spectrum cephalosporinases (ESACs), primarily extended-spectrum β-lactamases (ESBLs), represent a significant threat to the efficacy of current antibiotic therapies. This guide provides an in-depth examination of the evolutionary pathways of these critical resistance determinants, focusing on the core molecular mechanisms, key enzymatic adaptations, and the experimental methodologies used to elucidate these processes.

Core Evolutionary Mechanisms of ESACs

The evolution of ESACs is a compelling example of rapid microbial adaptation under strong selective pressure from the widespread use of oxyimino-cephalosporins. Two primary evolutionary strategies have led to the rise of these enzymes: the gradual accumulation of point mutations in existing β-lactamase genes and the mobilization of naturally resistant chromosomal genes onto mobile genetic elements.

Stepwise Evolution through Point Mutations: The TEM and SHV Families

The archetypal ESBLs belong to the TEM and SHV families, which evolved from narrow-spectrum parent enzymes, TEM-1, TEM-2, and SHV-1.[1][2][3] These parent enzymes efficiently hydrolyze penicillins but are largely ineffective against extended-spectrum cephalosporins.[3] The evolution to an ESBL phenotype is driven by single or multiple amino acid substitutions that alter the configuration of the enzyme's active site, thereby expanding its substrate spectrum to include third-generation cephalosporins and monobactams.[1][2]

Key amino acid substitutions in TEM-type ESBLs frequently occur at positions such as Glu104, Arg164, Gly238, and Glu240.[4][5] Similarly, mutations at positions Gly238 and Glu240 are critical for the ESBL phenotype in the SHV family.[6] The substitution of Glycine to Serine at position 238 is particularly important for enhancing the hydrolysis of ceftazidime.[6][7]

Mobilization of Progenitor Genes: The CTX-M Family

In contrast to the mutational evolution of TEM and SHV enzymes, the globally dominant CTX-M family of ESBLs emerged through a different mechanism: the mobilization of chromosomal β-lactamase genes from various species of the genus Kluyvera.[8][9] These environmental bacteria harbor chromosomally encoded β-lactamases that naturally possess activity against cefotaxime.[8]

The mobilization of these progenitor blaCTX-M genes into pathogenic Enterobacteriaceae is often facilitated by mobile genetic elements such as insertion sequences, notably ISEcp1, and transposons.[10][11] Once integrated into plasmids, these genes are readily disseminated through horizontal gene transfer, contributing to the rapid and widespread emergence of CTX-M-producing pathogens.[10][12] The subsequent diversification of the CTX-M family has been driven by point mutations that further expand their activity, particularly against ceftazidime.[13][14][15] The most widespread CTX-M variants are CTX-M-14 and CTX-M-15.[16]

Quantitative Analysis of ESAC Evolution

The evolution of ESACs is characterized by significant changes in their enzymatic efficiency and the level of resistance they confer. This section presents quantitative data to illustrate these evolutionary adaptations.

Kinetic Parameters of Parent and Evolved Enzymes

The evolution from a narrow-spectrum β-lactamase to an ESBL is reflected in the changes in the enzyme's kinetic parameters, specifically the Michaelis-Menten constant (Km) and the catalytic rate (kcat). The catalytic efficiency (kcat/Km) is a key measure of an enzyme's effectiveness against a particular substrate.

Table 1: Comparative Kinetic Parameters of TEM β-Lactamases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| TEM-1 | Cefotaxime | >500 | - | ~0.0017 |

| TEM-1 | Ceftazidime | >500 | - | ~0.00004 |

| TEM-3 (E104K, G238S) | Cefotaxime | 45 | 11 | 0.244 |

| TEM-3 | Ceftazidime | 140 | 1.8 | 0.013 |

| TEM-10 (R164S) | Cefotaxime | ~250 | ~2 | ~0.008 |

| TEM-10 (R164S) | Ceftazidime | - | - | ~0.008 |

| TEM-26 (E104K, R164S) | Cefotaxime | 150 | 1.5 | 0.01 |

| TEM-26 (E104K, R164S) | Ceftazidime | 110 | 1 | 0.009 |

Data compiled from multiple sources, including[17][18][19]. Note that kinetic parameters can vary based on experimental conditions.

Table 2: Comparative Kinetic Parameters of SHV β-Lactamases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| SHV-1 | Cefotaxime | - | - | Low |

| SHV-1 | Ceftazidime | - | - | Low |

| SHV-2 (G238S) | Cefotaxime | 120 | 15 | 0.125 |

| SHV-2 (G238S) | Ceftazidime | 180 | 3 | 0.017 |

| SHV-5 (G238S, E240K) | Cefotaxime | 75 | 25 | 0.333 |

| SHV-5 (G238S, E240K) | Ceftazidime | 110 | 10 | 0.091 |

Data compiled from multiple sources, including[20][21].

Table 3: Comparative Kinetic Parameters of CTX-M β-Lactamases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| CTX-M-1 | Cefotaxime | - | - | 1.5 |

| CTX-M-1 | Ceftazidime | - | - | 0.0001 |

| CTX-M-8 | Cefotaxime | 74 | - | 0.66 |

| CTX-M-8 | Ceftazidime | >500 | - | Low |

| CTX-M-14 | Cefotaxime | 48 | 630 | 13 |

| CTX-M-14 | Ceftazidime | >500 | - | 0.025 |

| CTX-M-15 (D240G from CTX-M-3) | Cefotaxime | 41 | 420 | 10.2 |

| CTX-M-15 (D240G from CTX-M-3) | Ceftazidime | 65 | 23 | 0.35 |

| CTX-M-32 (D240G from CTX-M-1) | Cefotaxime | 60 | - | 1.2 |

| CTX-M-32 (D240G from CTX-M-1) | Ceftazidime | 120 | - | 0.02 |

Data compiled from multiple sources, including[12][14][15][22].

Impact of Amino Acid Substitutions on Resistance Levels

Specific amino acid substitutions directly correlate with increased minimum inhibitory concentrations (MICs) for extended-spectrum cephalosporins.

Table 4: Effect of Key Amino Acid Substitutions on Cephalosporin (B10832234) MICs (µg/mL) in E. coli

| Enzyme | Key Substitution(s) | Cefotaxime MIC | Ceftazidime MIC | Cefepime MIC |

| SHV Family | ||||

| SHV-1 | Parent | 0.25 | 0.5 | 0.12 |

| SHV-2 | G238S | 32 | 16 | 1 |

| SHV-5 | G238S, E240K | 128 | 64 | 4 |

| SHV-8 | D179N | 0.5 | 4 | 0.12 |

| CTX-M Family | ||||

| CTX-M-2 | Parent | >256 | 4 | 32 |

| CTX-M-2 mutant | P167S | 128 | 128 | 2 |

| CTX-M-10 | Parent | 256 | 1 | 32 |

| CTX-M-10 mutant | P167S | 1 | 32 | 1 |

| CTX-M-14 | Parent | >256 | 1 | 0.5 |

| CTX-M-14 mutant | D240G | >256 | 16 | 8 |

Data compiled from multiple sources, including[8][13][16][23]. MIC values can be influenced by the host strain and plasmid copy number.

Experimental Protocols for Studying ESAC Evolution

Investigating the evolution of ESACs requires a combination of molecular, biochemical, and microbiological techniques. This section provides an overview of key experimental protocols.

Molecular Cloning and Expression of β-Lactamase Genes

This protocol describes the general steps for cloning a bla gene into an expression vector for subsequent characterization.

-

DNA Extraction and PCR Amplification:

-

Isolate genomic or plasmid DNA from the bacterial strain of interest.

-

Design primers flanking the bla gene, incorporating restriction sites for cloning.

-

Perform PCR to amplify the target bla gene.

-

-

Vector and Insert Preparation:

-

Digest both the expression vector (e.g., pET series) and the PCR product with the chosen restriction enzymes.

-

Purify the digested vector and insert using gel electrophoresis and a DNA extraction kit.

-

-

Ligation and Transformation:

-

Ligate the digested insert into the prepared vector using T4 DNA ligase.

-

Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

-

-

Selection and Verification:

-

Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic for the vector.

-

Screen colonies for the presence of the insert using colony PCR or restriction digestion of isolated plasmid DNA.

-

Confirm the sequence of the cloned gene by Sanger sequencing.

-

-

Protein Expression:

-

Transform the verified plasmid into an expression host strain (e.g., E. coli BL21(DE3)).

-

Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Harvest the cells by centrifugation.

-

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions to study their impact on enzyme function and resistance.

-

Primer Design: Design complementary primers containing the desired mutation, flanked by 10-15 bases of correct sequence on both sides.

-

Mutagenesis PCR:

-

Perform PCR using a high-fidelity polymerase with the plasmid containing the wild-type bla gene as a template and the mutagenic primers.

-

The reaction amplifies the entire plasmid, incorporating the mutation.

-

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, mutated plasmids intact.

-

Transformation and Verification:

-

Transform the DpnI-treated DNA into competent E. coli.

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

β-Lactamase Purification and Kinetic Analysis

Purified enzyme is required for accurate determination of kinetic parameters.

-

Cell Lysis and Clarification:

-

Resuspend the cell pellet from the expression step in a suitable buffer.

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

-

Protein Purification:

-

If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA resin) for purification.

-

If untagged, use a combination of ion-exchange and size-exclusion chromatography.

-

Assess the purity of the enzyme by SDS-PAGE.

-

-

Kinetic Assays:

-

Perform spectrophotometric assays using a chromogenic cephalosporin like nitrocefin (B1678963) or by monitoring the hydrolysis of the β-lactam antibiotic directly in the UV range.

-

Vary the substrate concentration and measure the initial reaction velocity.

-

Determine Km and kcat values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Horizontal Gene Transfer by Conjugation

This experiment demonstrates the transfer of plasmid-encoded ESBL genes between bacterial cells.

-

Strain Preparation:

-

Grow overnight cultures of the donor strain (ESBL-producing, sensitive to a selective marker, e.g., sodium azide) and the recipient strain (E. coli J53, resistant to sodium azide, sensitive to the β-lactam antibiotic).

-

-

Mating:

-

Mix equal volumes of the donor and recipient cultures in fresh broth.

-

Incubate the mating mixture for several hours to overnight at 37°C without shaking to allow for the formation of conjugation pili.

-

-

Selection of Transconjugants:

-

Plate serial dilutions of the mating mixture onto selective agar plates containing both the recipient-selective marker (e.g., sodium azide) and the antibiotic to which the transferred plasmid confers resistance (e.g., cefotaxime).

-

-

Confirmation:

-

Isolate colonies from the selective plates (transconjugants).

-

Confirm the identity of the transconjugants as the recipient strain that has acquired the plasmid by phenotypic (e.g., biochemical tests) and genotypic (e.g., PCR for the bla gene) methods.

-

The transfer frequency can be calculated by dividing the number of transconjugants by the number of donor cells.

-

Visualizing Evolutionary Pathways and Workflows